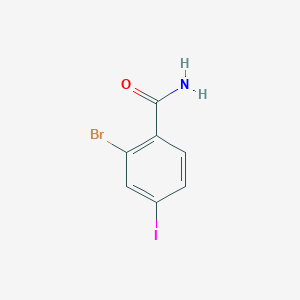

2-Bromo-4-iodobenzamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXZIYFNBWBQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 Bromo 4 Iodobenzamide

Strategies for the Synthesis of 2-Bromo-4-iodobenzamide

The direct halogenation of benzamide (B126) or its derivatives is a primary strategy for synthesizing halogenated benzamides. smolecule.com This approach involves the electrophilic substitution of hydrogen atoms on the aromatic ring with halogen atoms. For a compound like this compound, this would typically require a sequential halogenation process. The synthesis could start from benzamide, which would first be brominated. The directing effects of the amide and the bromine substituent would then influence the position of the subsequent iodination. However, controlling the regioselectivity to achieve the precise 2-bromo-4-iodo substitution pattern can be challenging due to the formation of multiple isomers. The reaction conditions, including the choice of halogenating agents and catalysts, must be carefully optimized. For instance, electrophilic iodination can be performed on an appropriately substituted acylaminoimidazole using iodine in the presence of a base like potassium carbonate. chem-soc.si

Multi-step synthesis provides a more controlled, albeit longer, pathway to this compound. ontosight.ai Such methods often begin with a precursor molecule that already has the desired substitution pattern or a pattern that can be readily converted to the target. For example, a synthesis could commence with 2-bromo-4-iodoaniline. The amino group can be converted to a nitrile via a Sandmeyer reaction, and subsequent hydrolysis of the nitrile would yield 2-bromo-4-iodobenzoic acid. The final step would be the conversion of the carboxylic acid to the primary amide, this compound, which can be achieved through various methods such as activation to an acyl chloride followed by reaction with ammonia (B1221849). These multi-step sequences offer better control over the isomer that is produced. ontosight.ai

A highly effective strategy involves the use of a readily available precursor that requires minimal functional group transformations. 2-Bromo-4-iodobenzaldehyde serves as an excellent starting material for this purpose. nih.gov The synthesis involves the oxidation of the aldehyde functional group to a carboxylic acid. This transformation can be accomplished using a variety of oxidizing agents, such as potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid). The resulting 2-bromo-4-iodobenzoic acid is then converted into this compound. A common laboratory method for this amidation is the conversion of the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride or oxalyl chloride, followed by treatment with aqueous or gaseous ammonia to form the benzamide.

Chemical Reactions and Reactivity Profiles of this compound

The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in this compound is central to its utility as a synthetic intermediate. The C-I bond is generally more reactive than the C-Br bond in many cross-coupling reactions, allowing for selective transformations.

Palladium-catalyzed stannylation is a powerful reaction for creating organotin compounds, which are versatile precursors for further chemical modifications, including radiolabeling. nih.govresearchgate.net This reaction involves coupling a haloaromatic compound with an organostannane reagent, such as bis(tributyltin), in the presence of a palladium catalyst. nih.gov While the reaction can be applied to bromobenzamide derivatives, palladium-catalyzed stannylations are often selective for aryl iodides over aryl bromides under mild conditions. nih.gov

However, by adjusting the reaction conditions and catalyst system, stannylation can be directed towards the C-Br bond. Catalytic systems such as [PdCl2(PhCN)2]/PCy3 or [Pd2dba3]/PCy3 have been shown to be effective for the stannylation of bromoindoles. researchgate.net For a substrate like this compound, selective stannylation at the bromine position would likely require prior modification or protection of the more reactive iodine site, or carefully tuned reaction conditions that favor the C-Br bond activation. The resulting stannylated benzamide is a key intermediate for introducing radioisotopes. researchgate.netnih.gov

Table 1: Conditions for Palladium-Catalyzed Stannylation of Aryl Halides

| Catalyst | Ligand | Stannane Reagent | Substrate Type | Reference |

|---|---|---|---|---|

| Pd(PPh3)4 | Triphenylphosphine | Bis(tributyltin) | Bromobenzamide derivative | researchgate.netnih.gov |

| Pd2(dba)3 | - | Hexamethyldistannane | Iodoaryl compounds | nih.gov |

This table presents examples of catalyst systems used for the stannylation of various aryl halides, which could be adapted for this compound.

Iododestannylation is a critical reaction for synthesizing radioiodinated molecules with high specific activity. snmjournals.org The process involves the electrophilic substitution of a trialkylstannyl group (like tributyltin) on an aromatic ring with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). nih.govgoogle.com The precursor, a stannylated benzamide derivative, is reacted with a source of radioiodide, such as sodium [¹²⁵I]iodide, in the presence of an oxidizing agent. nih.govsnmjournals.org The oxidizing agent converts the iodide anion into a more electrophilic iodine species, which then attacks the carbon-tin bond, displacing the organotin group to yield the radioiodinated product. researchgate.netnih.gov This method is highly efficient, often resulting in high radiochemical yields and purity. nih.gov

Table 2: Common Oxidizing Agents for Iododestannylation

| Oxidizing Agent | Description | Reference |

|---|---|---|

| Chloramine-T | A common and effective oxidizing agent for radioiodination. | nih.govsnmjournals.org |

| Iodo-Gen® | 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril, often used as a solid-phase oxidant. | researchgate.net |

| Hydrogen Peroxide | A milder oxidizing agent, sometimes used with a catalyst. | researchgate.net |

This table lists common oxidizing agents used to facilitate the iododestannylation reaction for radiolabeling purposes.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions are a cornerstone in the functionalization of aryl halides, and this compound is a prime substrate for such transformations. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of diverse molecular scaffolds.

One notable application is the Ullmann coupling reaction. Historically, this reaction involved the self-coupling of aryl halides in the presence of copper. thieme-connect.com Modern variations have expanded its scope to include cross-coupling reactions. For instance, 2-iodobenzamides can undergo copper-catalyzed annulation with 2-bromophenols to produce dibenzoxazepinones. wiley.com This domino reaction proceeds through an initial copper-catalyzed Ullmann coupling, followed by a Smiles rearrangement and a final ring-closing event. wiley.com The reaction conditions for such transformations are crucial and have been optimized to utilize copper(I) iodide (CuI) as the catalyst, dibenzoylmethane (B1670423) as the ligand, and potassium phosphate (B84403) (K3PO4) as the base in a dimethylformamide (DMF) solvent. wiley.com

Furthermore, copper catalysis is instrumental in the synthesis of nitrogen-containing heterocycles. thieme-connect.comresearchgate.net For example, 2-iodobenzamides can be coupled with various amines, including benzylamines and allylamines, in a one-pot, copper-catalyzed reaction to form quinazolinone derivatives. researchgate.net This process involves an initial N-arylation via Ullmann coupling, followed by an intramolecular C-H amidation. researchgate.net Similarly, copper-catalyzed reactions of 2-iodobenzamides with elemental sulfur and dichloromethane (B109758) have been developed to synthesize 2,3-dihydrobenzothiazinones. asianpubs.org

The versatility of copper catalysis is also demonstrated in the synthesis of benzodithioles and dibenzodithiocines from 2-bromo-benzothioamides. acs.org These reactions highlight the ability of copper to catalyze sequential C(sp2)–S bond formations. acs.org

Table 1: Examples of Copper-Catalyzed Reactions with 2-Halobenzamide Derivatives

| Reactants | Catalyst System | Product Type | Reference |

| 2-Iodobenzamides and 2-Bromophenols | CuI, dibenzoylmethane, K3PO4 | Dibenzoxazepinones | wiley.com |

| 2-Iodobenzamides and Benzylamines | Copper catalyst | Quinazolinone derivatives | researchgate.net |

| 2-Iodobenzamides, Elemental Sulfur, CH2Cl2 | Copper catalyst | 2,3-Dihydrobenzothiazinones | asianpubs.org |

| 2-Bromo-benzothioamides and S8 | Copper catalyst, Cs2CO3 | Benzodithioles | acs.org |

| 2-Bromo-benzothioamides | Copper catalyst, PPh3, K2CO3 | Dibenzodithiocines | acs.org |

Intramolecular Cyclization Reactions

Intramolecular cyclization of this compound derivatives provides an efficient route to various fused heterocyclic systems. These reactions often proceed via the formation of a new bond between a substituent on the amide nitrogen and the aromatic ring.

A key strategy involves the intramolecular C-H bond functionalization. For instance, derivatives of N-methyl-N-aryl-2-halobenzamides can undergo intramolecular arylation to yield phenanthridin-6(5H)-ones. researchgate.net This reaction is catalyzed by photochemically synthesized palladium-polyvinylpyrrolidone (Pd-PVP) nanoparticles and proceeds in a mixture of water and dimethylacetamide (DMA) with potassium carbonate as the base. researchgate.net

Another approach involves the cyclization of amido(hetero)arylboronic acid aldehydes, which can be prepared from 2-bromobenzamide (B1207801) precursors, to form isoquinolinones. rsc.org Furthermore, the reaction of 2-iodobenzamides with propargyl dicarbonyl compounds, catalyzed by copper, leads to 3-hydroxy-3-furylisoindolinone derivatives through an intermolecular double cyclization cascade. researchgate.netacs.org

The versatility of this approach is further demonstrated by the synthesis of benzo-fused pyridoindolone derivatives from the one-pot copper-catalyzed tandem reaction of 2-iodobenzamides with 2-iodobenzylcyanides. researchgate.net This method is notable for constructing both the indole (B1671886) and pyridone cores in a single operation. researchgate.net

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers a direct method for replacing the halogen atoms of this compound with various nucleophiles. In SNAr reactions, the aromatic ring is attacked by a nucleophile, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the leaving group. pressbooks.pub The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction. pressbooks.pub

While the amide group is not a strong electron-withdrawing group, the halogens themselves can be substituted under appropriate conditions. The iodine atom is generally a better leaving group than the bromine atom. SNAr reactions can be performed under aqueous and mild conditions using additives like hydroxypropyl methylcellulose (B11928114) (HPMC), which acts as a surfactant to solubilize the organic reactants in water. d-nb.info This methodology allows for a broad range of nucleophiles, including nitrogen, sulfur, and oxygen-based nucleophiles, to be used. d-nb.info

Recent studies have shown that many SNAr reactions, which were traditionally considered to be stepwise, may proceed through a concerted mechanism, particularly with azole nucleophiles. rsc.org The exact mechanism can exist on a continuum between stepwise and concerted, influenced by the structure of the substrate and the nucleophile. rsc.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. uri.edudalalinstitute.com The reaction proceeds through a two-step mechanism involving the formation of a positively charged carbocation intermediate, known as an arenium ion or sigma complex, followed by the removal of a proton to restore the aromaticity. libretexts.org

In the case of this compound, the existing substituents on the benzene (B151609) ring direct the position of further substitution. Both the bromo and iodo substituents are ortho, para-directing groups, although they are deactivating due to their inductive electron-withdrawing effects. uri.edu The amide group is also a deactivating group but directs incoming electrophiles to the meta position. The interplay of these directing effects will determine the regiochemical outcome of any subsequent EAS reaction.

Common EAS reactions include halogenation (bromination, chlorination), nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, bromination of an aromatic ring typically requires a Lewis acid catalyst like FeBr₃ to polarize the Br₂ molecule and generate a stronger electrophile. libretexts.org

Derivatization Strategies of this compound

The presence of the amide functional group and the two halogen atoms in this compound provides multiple sites for derivatization, enabling the synthesis of a wide array of complex molecules.

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the benzamide can be functionalized through N-alkylation and N-arylation reactions. N-alkylation can be achieved using various alkyl halides in the presence of a base. For example, N-alkylation of a related 2-iodobenzamide (B1293540) was performed using 2-iodopropane (B156323) and sodium hydride. jst.go.jp

N-arylation is often accomplished via copper-catalyzed Ullmann coupling reactions. wiley.comresearchgate.net This method allows for the formation of a C-N bond between the amide nitrogen and an aryl group. For instance, 2-iodobenzamide derivatives can be N-arylated with various amines in a one-pot, copper-catalyzed process. researchgate.net The synthesis of dibenzoxazepinones from 2-iodobenzamides and 2-bromophenols also involves a Goldberg N-arylation step. wiley.com

Table 2: Examples of N-Alkylation and N-Arylation of Benzamide Derivatives

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | 2-Iodopropane, NaH | N-Isopropylbenzamide derivative | jst.go.jp |

| N-Arylation | 2-Iodobenzamide, Benzylamine, Copper catalyst | N-Aryl quinazolinone derivative | researchgate.net |

| N-Arylation | 2-Iodobenzamide, 2-Bromophenol, Copper catalyst | Dibenzoxazepinone | wiley.com |

Formation of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are prevalent in pharmacologically active compounds. chimia.chacs.org These syntheses often involve a sequence of reactions that build a new ring onto the benzamide core.

One common strategy is the palladium-catalyzed reaction of 2-bromo or 2-iodo benzoate (B1203000) esters with amidines to afford substituted quinazolin-4(3H)-ones. acs.org Another approach involves the copper-catalyzed reaction of 2-iodobenzamides with malononitrile (B47326) to synthesize N-substituted-3-amino-4-cyano-isoquinoline-1(2H)-ones. researchgate.net

Furthermore, 2-iodobenzamide can be converted to 2-propargylbenzamide, which then undergoes a 1,3-dipolar cycloaddition with in situ generated nitrile oxides to form isoxazole/benzamide hybrids. These hybrids can then be cyclized via an Ullmann-type reaction to produce isoxazole-fused isoquinolinones. mdpi.com The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones has also been achieved starting from a related nicotinic acid derivative, showcasing the utility of amidine arylation in constructing complex heterocyclic frameworks. acs.org

The construction of these fused systems often relies on transition-metal-catalyzed reactions that enable the formation of multiple bonds in a single pot, leading to efficient and atom-economical syntheses. organic-chemistry.org

Preparation of Radiolabeled Analogs

The synthesis of radiolabeled analogs of iodinated benzamides is a critical process for developing radiopharmaceuticals, primarily for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as for targeted radionuclide therapy. acs.orgmdpi.com The introduction of a radioactive iodine isotope, such as 123I, 124I, 125I, or 131I, into the molecular structure allows for external detection and tracking of the compound within biological systems. acs.orgmdpi.com

Methodologies for preparing these radiolabeled compounds typically involve late-stage introduction of the radioisotope onto a precursor molecule. Common strategies include nucleophilic halogen exchange on bromo-substituted precursors and electrophilic iododestannylation of organotin precursors. snmjournals.orgnih.gov These methods are preferred as they can be performed efficiently, leading to high radiochemical yields and specific activities necessary for clinical and preclinical applications. snmjournals.org

Iododestannylation Reactions

A prevalent method for radioiodination is the iododestannylation of an aryltributyltin precursor. nih.gov This electrophilic substitution reaction offers high efficiency and results in a product with high specific activity. The process involves synthesizing a tributylstannyl derivative of the benzamide, which then reacts with a source of radioactive iodine in the presence of an oxidizing agent.

For instance, to prepare [125I]N-(2-diethylaminoethyl)-4-iodobenzamide ([125I]DAB), its corresponding aryltributyltin precursor is first synthesized from N-(2-diethylaminoethyl)-4-bromobenzamide. nih.gov The subsequent radioiodination is achieved by reacting this precursor with 125I-NaI and an oxidizing agent like chloramine-T. nih.govsnmjournals.org This reaction proceeds rapidly and yields the desired radiolabeled product with high purity and specific activity. nih.gov

Table 1: Radiolabeling via Iododestannylation Use the sliders to filter the data.

| Precursor | Radioisotope | Reagents | Radiochemical Yield (%) | Specific Activity | Reference |

|---|---|---|---|---|---|

| N-(2-diethylaminoethyl)-4-(tributylstannyl)benzamide | 125I | [125I]NaI, Chloramine-T | 85-94 | >1600 Ci/mmol | nih.gov |

| Trimethylstannyl precursor of MEL037 | 123I | [123I]NaI, Chloramine-T, HCl | Not Reported | Not Reported | snmjournals.org |

Nucleophilic Halogen Exchange

Another widely used technique is the nucleophilic radioiodination via a halogen exchange reaction, where a non-radioactive halogen, typically bromine, is substituted with a radioactive iodine isotope. mdpi.comsnmjournals.org This method is particularly effective for producing radioiodinated benzamides from their corresponding bromo-analogs. The reaction is often facilitated by a copper(I) catalyst, which enhances the rate and efficiency of the halogen exchange. mdpi.comsnmjournals.org

The Cu(I)-assisted non-isotopic halogen exchange allows for the synthesis of various [123I]iodobenzamide derivatives from their bromo-benzamide precursors with high radiochemical yields, typically between 80% and 95%. snmjournals.org This method has been successfully applied to produce positional isomers of N-(N'-dialkylaminoethylene)-[123I]iodobenzamide. snmjournals.org The process yields products with very high specific activities, often exceeding 5 TBq/µmol, making them suitable for sensitive imaging studies. snmjournals.org In some preparations, copper sulfate (B86663) is used as a catalyst and the reaction is conducted at high temperatures. snmjournals.org

Table 2: Radiolabeling via Nucleophilic Halogen Exchange Use the sliders to filter the data.

| Precursor | Radioisotope | Catalyst/Reagents | Radiochemical Yield (%) | Specific Activity | Reference |

|---|---|---|---|---|---|

| Bromo benzamide derivatives | 123I | Cu(I) | 80-95 | >5 TBq/µmol | snmjournals.org |

| N-(2-diethylaminoethyl)4-iodobenzamide* | 125I | Copper sulfate | 45 | 2.3 mCi/mM | snmjournals.org |

| N-(2-diethylaminoethyl)-6-bromoquinoxaline-2-carboxamide | 125I / 131I | Isotope exchange reaction | 77 | Not Reported | researchgate.net |

Note: This entry describes an isotopic exchange (I for 125I) rather than a bromo-for-iodo exchange, but illustrates a related catalyzed exchange methodology.

These synthetic methodologies underscore the adaptability of benzamide chemistry to produce a range of radiolabeled analogs for medical research. The choice of method often depends on the desired radioisotope, the required specific activity, and the chemical stability of the precursor molecule. mdpi.com

Detailed Crystallographic Analysis of this compound Remains Elusive in Publicly Available Research

Despite extensive searches of chemical databases and scientific literature, detailed structural elucidation and conformational analysis of the chemical compound this compound, based on experimental crystallographic data, are not available in the public domain. Information regarding its single-crystal X-ray diffraction, crystal packing, and the specific nature of its supramolecular assembly has not been reported in published research.

The specific arrangement of molecules in the solid state, which is crucial for understanding the material's properties, can only be definitively determined through techniques such as X-ray crystallography. This analysis would reveal the precise three-dimensional structure of the molecule and the intricate network of intermolecular forces that govern its crystal lattice.

Consequently, a detailed discussion on the following structural aspects of this compound cannot be provided:

Single-Crystal X-ray Diffraction Analysis: No published studies were found that report the crystal system, space group, unit cell dimensions, or atomic coordinates for this compound.

Analysis of Crystal Packing and Supramolecular Assembly: Without crystallographic data, it is impossible to describe how the molecules of this compound arrange themselves in the crystal, which would define its supramolecular architecture.

Intermolecular and Intramolecular Interactions: A quantitative and qualitative analysis of the non-covalent interactions is not possible. This includes:

Hydrogen Bonding Networks: Specific details on potential N—H⋯O, C—H⋯O, or O—H⋯N hydrogen bonds, including their bond distances and angles, are unknown.

Halogen Bonding Interactions: The presence and nature of any C—I⋯π, I⋯nitro, or Br⋯Br halogen bonds have not been documented.

π-π Stacking Interactions: There is no experimental evidence to confirm or characterize π-π stacking interactions between the aromatic rings of adjacent molecules.

While computational methods can predict the likely conformation of a single molecule, they cannot definitively determine the extended crystal structure, which is influenced by a multitude of factors during crystallization. The generation of data tables detailing crystallographic parameters and intermolecular interactions is therefore not feasible.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, would be required to provide the scientifically accurate and detailed information requested.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is the primary means of elucidating the structure of 2-Bromo-4-iodobenzamide. Each method probes different aspects of the molecule's physical properties, from nuclear spin states to molecular vibrations and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on the known effects of the substituents on the benzamide (B126) scaffold.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region would feature three signals corresponding to the protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit characteristic splitting patterns (doublets and a doublet of doublets) arising from spin-spin coupling with their neighbors. The two protons of the amide group (-CONH₂) are expected to appear as a broad singlet, which can exchange with deuterium (B1214612) upon addition of D₂O.

¹³C NMR: The carbon NMR spectrum would provide information on all seven carbon atoms in the molecule. It is predicted to show seven unique resonances: one for the carbonyl carbon (C=O) in the typical downfield region for amides, and six for the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached atoms, with the carbons bonded to the electronegative bromine and iodine atoms showing characteristic shifts.

The following table outlines the predicted NMR data for this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | 7.0 - 8.0 | d, dd | Aromatic protons, specific shifts influenced by halogen and amide groups. |

| ¹H | 7.0 - 8.5 (broad) | s | Amide (-NH₂) protons. |

| ¹³C | 165 - 175 | s | Carbonyl carbon (C=O). |

| ¹³C | 90 - 150 | s | Six distinct signals for the aromatic carbons. |

Note: Predicted values are based on typical chemical shift ranges for substituted benzamides. Actual experimental values may vary.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within this compound. These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, while Raman spectroscopy measures light scattering from changes in polarizability.

IR Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands. Key vibrations include the N-H stretching of the primary amide group, typically appearing as two bands in the 3100-3500 cm⁻¹ region. The C=O stretching vibration (Amide I band) is anticipated as a very strong absorption around 1640-1680 cm⁻¹. Other significant bands include the N-H bending (Amide II band) near 1600 cm⁻¹, aromatic C=C stretching vibrations, and C-H stretching and bending modes. The vibrations for the carbon-halogen bonds (C-Br and C-I) are expected at lower frequencies, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the polar C=O and N-H bonds give strong IR signals, the less polar aromatic ring and carbon-halogen bonds may produce more intense signals in the Raman spectrum. This can be particularly useful for confirming the structure of the aromatic core and the position of the halogen substituents.

The table below summarizes the principal vibrational modes anticipated for this compound.

| Vibrational Mode | Functional Group | Anticipated Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | Amide (-NH₂) | 3100 - 3500 | Strong | Weak/Medium |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium | Strong |

| C=O Stretch (Amide I) | Amide (-C=O) | 1640 - 1680 | Very Strong | Medium |

| N-H Bend (Amide II) | Amide (-NH₂) | 1580 - 1620 | Strong | Weak |

| Aromatic C=C Stretch | Ar C=C | 1400 - 1600 | Medium/Strong | Strong |

| C-Br Stretch | Ar-Br | 500 - 650 | Strong | Strong |

| C-I Stretch | Ar-I | 480 - 600 | Strong | Strong |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer insights into the molecule's structure.

For this compound (C₇H₅BrINO), the exact monoisotopic mass is 324.8599 Da. A key feature in the mass spectrum would be the molecular ion peak cluster. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion will appear as two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2). This isotopic signature is a powerful confirmation of the presence of a single bromine atom in the molecule.

Common fragmentation patterns for benzamides in Electron Ionization Mass Spectrometry (EI-MS) include the loss of the amide group (NH₂) or the entire carboxamide group (CONH₂), leading to the formation of a benzoyl cation fragment. Further fragmentation could involve the loss of the halogen atoms.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the spectrum is characterized by absorptions arising from π → π* electronic transitions within the benzene ring. The presence of the carboxamide group and the halogen atoms acting as auxochromes is expected to cause a shift in the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. mdpi.com

Computational Chemistry and Theoretical Investigations

Theoretical calculations are indispensable for complementing experimental data, aiding in spectral interpretation, and exploring molecular properties that are difficult to measure directly.

Density Functional Theory (DFT) has become a standard computational method for investigating the properties of organic molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a wealth of information. nih.gov

Key applications of DFT for this molecule include:

Geometry Optimization: Determining the most stable three-dimensional conformation by finding the lowest energy structure. This includes calculating bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Calculating the theoretical vibrational frequencies and intensities. These computed frequencies are often systematically scaled to correct for approximations in the method, allowing for a direct and detailed comparison with experimental IR and Raman spectra, which aids in the assignment of complex vibrational modes.

NMR Chemical Shift Prediction: Calculating the theoretical ¹H and ¹³C NMR chemical shifts. These predictions can be invaluable for assigning signals in experimental spectra, especially for complex molecules.

Electronic Properties: Simulating the UV-Vis spectrum by calculating the energies of electronic transitions. DFT also allows for the analysis of the molecule's frontier molecular orbitals (HOMO and LUMO), providing insights into its electronic structure and reactivity.

The synergy between DFT calculations and experimental spectroscopy provides a powerful and confident approach to the complete structural elucidation of this compound. nih.gov

Molecular Dynamics Simulations

Currently, there is a notable absence of published research specifically detailing molecular dynamics (MD) simulations for this compound. While MD simulations are a powerful tool for understanding the dynamic behavior of molecules, including conformational changes, solvent effects, and intermolecular interactions over time, such studies focused on this particular compound are not available in the public domain.

Applications in Medicinal Chemistry and Biological Systems

Pharmacological and Biochemical Investigations

The strategic placement of halogen atoms on the benzamide (B126) framework of 2-Bromo-4-iodobenzamide and its analogs has prompted a wide range of pharmacological and biochemical studies. These investigations explore how the compound and its derivatives interact with biological systems, from specific enzymes to complex cellular pathways, paving the way for novel medical applications.

Enzyme Interaction Studies

Halogenated benzamides, as a class, are recognized for their interactions with various enzymes. Certain iodinated benzamides have demonstrated capabilities as selective inhibitors of monoamine oxidase B (MAO-B). snmjournals.org Additionally, some derivatives are known to act as inhibitors of cytochrome P450 enzymes. The core structure is fundamental to its role in enzyme inhibition and protein interaction studies. The iodine atom, in particular, is often critical for these inhibitory activities. vulcanchem.com

Development of Radiopharmaceuticals for Imaging and Therapy

The presence of iodine in the this compound structure makes it and its analogs prime candidates for the development of radiopharmaceuticals. By substituting the stable iodine atom with a radioisotope (e.g., Iodine-123, Iodine-125, or Iodine-131), scientists can create imaging agents for diagnostic purposes or therapeutic agents for targeted radionuclide therapy. researchgate.netacs.org

A significant area of research for iodinated benzamides is the development of agents for imaging malignant melanoma. nih.gov The high affinity of these compounds for melanin (B1238610) pigment, a key feature of many melanoma tumors, makes them attractive for creating targeted radiopharmaceuticals. researchgate.netresearchgate.net

Analogs such as N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]DAB) have shown significant tumor uptake in mice with human malignant melanoma xenografts. nih.gov However, challenges remain, as high uptake was also noted in non-target organs like the liver and lungs. nih.gov Another analog, ¹³¹I-labeled (2-piperidinylaminoethyl)4-iodobenzamide ([¹³¹I]PAB), also demonstrated clear tumor delineation in animal models, suggesting that its targeting of sigma-1 receptors could be a viable strategy for melanoma detection. nih.gov Systematic structural variations are explored to improve the pharmacokinetic profiles of these agents, with ortho-iodinated derivatives showing promise for yielding high tumor-to-nontumor ratios. snmjournals.org

The following table summarizes the biodistribution data for a related melanoma imaging agent, [¹²⁵I]N-(diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]DAB), in mice with human melanoma xenografts. nih.gov

| Time Post-Injection | Tumor (%ID/g) | Liver (%ID/g) | Lung (%ID/g) |

| 1 hour | 6.14 | 11.76 | 7.58 |

| 6 hours | 2.81 | 3.43 | 0.49 |

| 24 hours | 0.42 | - | - |

Data sourced from a study on an analog to demonstrate the principle of melanoma imaging with iodinated benzamides. nih.gov

Substituted benzamides are a well-established class of ligands for dopamine (B1211576) D2 receptors. nih.gov Their ability to bind with high affinity and selectivity makes them valuable tools for studying the dopaminergic system, which is implicated in numerous neuropsychiatric disorders like Parkinson's disease and schizophrenia. uni-duesseldorf.denih.gov

Analogs of this compound have been synthesized and evaluated as potential ligands for SPECT imaging of dopamine D2 receptors. snmjournals.org Research has shown that very high affinity is needed for accurate in vivo measurements of receptor numbers. snmjournals.org Compounds such as "epidepride," an iodinated benzamide, exhibit extremely high affinity (KD = 0.057 nM) and achieve remarkable striatal-to-cerebellar uptake ratios, indicating low non-specific binding and suitability for imaging extrastriatal D2 receptors. nih.govsnmjournals.org The development of these ligands is crucial for advancing the understanding and diagnosis of dopamine-related brain disorders. nih.gov

The relationship between receptor affinity, lipophilicity, and brain uptake for several high-affinity iodinated benzamide D2 receptor ligands is detailed in the table below. snmjournals.org

| Compound | D2 Receptor Affinity K(D) (nM) | Lipophilicity log k(w) | Max. Striatal:Cerebellar Ratio |

| Iodopride | 0.88 | 2.85 | 7.6 |

| Iclopride | 0.23 | 2.85 | 9.8 |

| Itopride | 0.16 | 3.32 | 3.3 |

| Ioxipride | 0.070 | 2.40 | 65 |

| Epidepride | 0.057 | 2.65 | 234 |

This table illustrates the properties of related iodinated benzamides as dopamine receptor ligands. snmjournals.org

Structure-Activity Relationship (SAR) Studies of Benzamide Analogs

Structure-Activity Relationship (SAR) studies are essential for optimizing the therapeutic properties of benzamide derivatives. dcu.ie These studies involve systematically modifying the chemical structure to understand how changes affect biological activity. For halogenated benzamides, the type and position of the halogen atoms are critical. vulcanchem.com

In one study on benzamide anti-cancer agents, replacing a chlorine atom with other halogens (fluorine, bromine, or iodine) at the R¹ position showed that activity positively correlated with the leaving group potential and the size of the halide. nih.gov This suggests that larger halogens like iodine can enhance the desired biological effect. For other related compounds, like salicylanilides, a free phenolic hydroxyl group is considered essential for activity, while electron-withdrawing groups on the aniline (B41778) portion also drive the structure-activity relationship. vulcanchem.comnih.gov Such SAR studies provide a rational basis for designing more potent and selective benzamide-based agents. acs.orgd-nb.info

Evaluation of Biological Activities

Derivatives synthesized from bromo- and iodo-substituted benzamides have been evaluated for various biological activities. In one study, novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones were synthesized from an intermediate, 2-amino-5-bromo-3-iodobenzamide. up.ac.za These compounds were tested for their in vitro cytotoxicity against several human cancer cell lines, including breast (MCF-7), melanoma (B16), and endothelioma (sEnd.2). up.ac.za While most of the synthesized compounds were inactive, two derivatives (4h and 4i) showed significant cytotoxicity against the tested cell lines, indicating potential as anticancer agents. up.ac.za However, the same series of compounds was found to be inactive against the chloroquine-sensitive strain of Plasmodium falciparum, the parasite that causes malaria. up.ac.za

Another line of research identified a benzamide-phenyl piperazine (B1678402) that demonstrated selective anti-cancer activity against small cell lung cancer (SCLC) cell lines, with EC₅₀ values in the low micromolar range. nih.gov

In Vitro and In Vivo Studies of Derivatives

Derivatives of this compound have been the subject of various studies to evaluate their potential as therapeutic and diagnostic agents. The unique substitution pattern of the benzamide core allows for the development of molecules with specific biological activities.

Notably, radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have demonstrated significant uptake in melanoma models. nih.gov In vivo studies in mice bearing B16 melanoma showed that certain derivatives exhibit high accumulation in tumor tissues. For instance, 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[¹³¹I]iodo-2-methoxybenzamide and 4-acetamido-N-(2-diethylaminoethyl)-5-[¹³¹I]iodo-2-methoxybenzamide displayed impressive melanoma uptake of 16.6% and 23.2% of the injected dose per gram of tissue, respectively, at 6 hours post-injection. nih.gov These uptake levels were significantly higher than those of previously known benzamides. nih.gov

Further animal studies with positional isomers of N-(N'-dialkylaminoethylene)-[¹²³I]iodobenzamide derivatives in melanoma-bearing nude mice have also been conducted. snmjournals.org One particular derivative, o-[¹²³I]ABA 2-2, showed the highest tumor uptake at earlier time points (8.9% ID/g at 1 hour and 10.9% ID/g at 4 hours). snmjournals.org The metabolization of this compound, primarily to o-[¹²³I]iodohippuric acid, and its subsequent rapid renal excretion led to high tumor-to-nontumor ratios. snmjournals.org

In the realm of neurochemistry, a derivative, [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide, has been synthesized and characterized as a selective monoamine oxidase B (MAO-B) inhibitor. nih.gov In vitro studies confirmed its good selectivity for MAO-B, although with a slightly lower affinity compared to the reference compound Ro 16-6491. nih.gov Biodistribution studies in rats indicated a high and selective uptake of this compound in the pineal gland. nih.gov

Below is a table summarizing the in vivo performance of selected iodobenzamide derivatives:

| Derivative | Animal Model | Tumor Type | Uptake (% ID/g) | Time Point |

| 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[¹³¹I]iodo-2-methoxybenzamide | C57Bl/6 mice | B16 melanoma | 16.6 | 6 hours |

| 4-acetamido-N-(2-diethylaminoethyl)-5-[¹³¹I]iodo-2-methoxybenzamide | C57Bl/6 mice | B16 melanoma | 23.2 | 6 hours |

| o-[¹²³I]ABA 2-2 | Nude mice | Human melanotic MM | 8.9 | 1 hour |

| o-[¹²³I]ABA 2-2 | Nude mice | Human melanotic MM | 10.9 | 4 hours |

Role as Intermediates in Drug Synthesis

The chemical structure of this compound, featuring both a bromine and an iodine atom on the benzene (B151609) ring, makes it a versatile intermediate in organic synthesis. nih.gov These two different halogen atoms allow for selective, stepwise reactions, such as cross-coupling reactions, to introduce various substituents and build complex molecular frameworks. This property is highly valuable in the synthesis of novel drug candidates. lookchem.comsmolecule.com

Precursors for Bioactive Heterocyclic Compounds

This compound serves as a key precursor for the synthesis of a variety of bioactive heterocyclic compounds. Halogenated benzamides are instrumental in creating fused heterocyclic systems, which are common scaffolds in many pharmaceuticals. nih.gov For example, 2-iodobenzamide (B1293540) derivatives are used in copper-catalyzed reactions to produce isoquinolinone and quinazolinone derivatives. acs.orgresearchgate.netresearchgate.net These heterocyclic cores are present in molecules with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. nih.gov The presence of both bromo and iodo substituents on the benzamide offers multiple reaction pathways for the construction of such heterocyclic systems.

Building Blocks for Complex Molecular Architectures

As a di-halogenated compound, this compound is an excellent building block for constructing complex molecular architectures. smolecule.com The differential reactivity of the C-Br and C-I bonds can be exploited in sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce different groups at specific positions. This stepwise functionalization is a powerful strategy for the convergent synthesis of intricate molecules with precisely defined three-dimensional structures, a critical aspect in the design of modern therapeutics. The amide functional group also provides a handle for further chemical modifications.

Catalytic Applications and Reaction Mechanisms

Utilization in Transition Metal-Catalyzed Reactions

The presence of both a bromo and an iodo substituent on the aromatic ring of 2-Bromo-4-iodobenzamide allows for selective functionalization through various transition metal-catalyzed cross-coupling reactions. The differing bond strengths of the C–I and C–Br bonds (with the C–I bond being weaker and more reactive) are the basis for chemoselective transformations, enabling the stepwise introduction of different substituents.

Palladium catalysis is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In molecules containing multiple aryl halides, such as this compound, palladium-catalyzed reactions can be directed to occur selectively at the more reactive C–I bond. This is due to the lower bond dissociation energy of the C–I bond compared to the C–Br bond, which facilitates a faster rate of oxidative addition to the Palladium(0) catalyst.

While specific studies detailing the use of this compound in palladium-catalyzed reactions are not extensively documented in publicly available literature, the principles of chemoselectivity are well-established. For instance, in a Suzuki or Heck coupling reaction, the reaction would be expected to proceed at the C-4 position (iodide) while leaving the C-2 position (bromide) intact for subsequent transformations. This allows for a modular approach to synthesizing complex, polysubstituted benzamide (B126) derivatives. The general mechanism for such a selective coupling involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (for Heck coupling), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

A phosphine-free palladium acetate system has been shown to be effective for the direct arylation of iodo-substituted pyrazoles without cleavage of C-I or C-Br bonds at other positions, highlighting the potential for highly selective palladium-catalyzed C-H functionalization, which could be another avenue for the application of this compound. rsc.org

Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, are powerful methods for forming C–N, C–O, and C–S bonds. Similar to palladium-catalyzed processes, copper-catalyzed couplings can exhibit chemoselectivity for aryl iodides over aryl bromides. This allows for the selective N-arylation or O-arylation at the C-4 position of this compound.

Recent research has demonstrated the utility of 2-iodobenzamide (B1293540) derivatives in copper-catalyzed oxidative cascade reactions. For instance, a one-pot synthesis of 3-hydroxy-3-furylisoindolinone derivatives has been achieved through a copper-catalyzed oxidative cascade inter-molecular double cyclization of 2-iodobenzamide derivatives with propargyl dicarbonyl compounds. This type of transformation showcases the potential of the 2-iodobenzamide scaffold to participate in complex, multi-bond forming sequences under copper catalysis.

While the specific use of this compound is not detailed, the reactivity of the parent structure suggests its applicability in similar copper-catalyzed transformations where the initial coupling would likely occur at the C-I bond.

Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium for cross-coupling reactions. A key feature of nickel is its ability to catalyze reactions involving less reactive electrophiles, such as aryl bromides and chlorides. In the context of this compound, nickel catalysts can also be used to achieve chemoselective cross-coupling.

Notably, nickel-catalyzed cross-electrophile coupling (XEC) reactions have been developed for the C(sp²)-I selective coupling of bromo(iodo)arenes with alkyl bromides. nih.govresearchgate.net This methodology is highly relevant to this compound, as it would allow for the selective formation of a C-C bond at the C-4 position, leaving the C-2 bromine atom available for further functionalization. nih.govresearchgate.net The mechanism of such reactions often involves the formation of a Ni(I) species which selectively activates the alkyl bromide. The resulting Ni(I)-alkyl complex can then undergo oxidative addition with the C-I bond of the bromo(iodo)arene. nih.gov

The ability to selectively functionalize the C-I bond in the presence of a C-Br bond using nickel catalysis provides a complementary tool to palladium and copper-based methods, expanding the synthetic utility of this compound as a building block.

| Catalyst | Typical Reaction | Selectivity |

| Palladium | Suzuki, Heck, Sonogashira | High selectivity for C-I bond |

| Copper | Ullmann, Chan-Lam | Preferential reaction at C-I bond |

| Nickel | Cross-Electrophile Coupling | Excellent C-I selectivity |

Role in Hypervalent Iodine Chemistry

Beyond its use as a substrate in transition metal catalysis, the iodo-substituent of this compound allows it to function as a precatalyst in hypervalent iodine chemistry. The iodine atom can be oxidized in situ to a hypervalent state, creating a powerful oxidizing agent that can be used in catalytic amounts.

2-Iodobenzamide and its derivatives have been identified as effective organocatalysts for the oxidation of alcohols to carbonyl compounds. nsf.govresearchgate.net In these reactions, a stoichiometric co-oxidant, typically Oxone® (potassium peroxymonosulfate), is used to generate the active hypervalent iodine(V) species from the 2-iodobenzamide precursor in the catalytic cycle. nsf.govresearchgate.net

Research by Yakura and coworkers involved the screening of various 2-iodobenzamides for the oxidation of benzhydrol to benzophenone. nsf.gov Their findings indicated that the reactivity of the catalyst is significantly influenced by the substituents on the benzene (B151609) ring. For example, an electron-donating group, such as a 5-methoxy group, was found to enhance the catalytic activity. nsf.gov This enhanced reactivity is attributed to the faster generation of the active iodine(V) species. nsf.gov

Primary alcohols are typically oxidized to carboxylic acids, while secondary alcohols are converted to ketones. researchgate.net These reactions are often carried out at room temperature and are considered environmentally benign as they avoid the use of heavy metal oxidants. researchgate.net

Table of 2-Iodobenzamide Catalyzed Oxidations

| Substrate | Product | Catalyst System |

|---|---|---|

| Primary Alcohols | Carboxylic Acids | 2-Iodobenzamide derivative / Oxone® |

| Secondary Alcohols | Ketones | 2-Iodobenzamide derivative / Oxone® |

The catalytic cycle for the 2-iodobenzamide-catalyzed oxidation of alcohols is understood to proceed through the following key steps: acsgcipr.org

Activation: The 2-iodobenzamide (an iodine(I) species) is first oxidized by the co-oxidant (e.g., Oxone®) to a hypervalent iodine(V) species. This is the active catalytic species. acsgcipr.org

Oxidation of Substrate: The generated iodine(V) species then oxidizes the alcohol substrate to the corresponding aldehyde or ketone. In this process, the hypervalent iodine is reduced back to a lower oxidation state, typically iodine(III).

Further Oxidation (for primary alcohols): If the substrate is a primary alcohol, the initially formed aldehyde can be further oxidized to a carboxylic acid. This second oxidation step can also be mediated by the hypervalent iodine species. acsgcipr.org

Regeneration of Catalyst: The reduced iodine species is then re-oxidized by the stoichiometric co-oxidant back to the active iodine(V) state, thus completing the catalytic cycle. acsgcipr.org

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of polysubstituted benzamides like 2-Bromo-4-iodobenzamide typically relies on classical methods. However, the advancement of modern synthetic organic chemistry opens up new avenues for more efficient and versatile preparations. Future research could focus on the development of novel synthetic pathways that offer advantages in terms of yield, selectivity, and functional group tolerance.

One promising direction is the application of transition-metal-catalyzed C-H activation. Rhodium-catalyzed methods, for instance, have been shown to enable the direct functionalization of C-H bonds in benzamides, offering a streamlined approach to complex derivatives. nih.gov Exploring such catalytic systems could lead to more direct and atom-economical syntheses of this compound and its analogues.

Palladium-catalyzed cross-coupling reactions also represent a fertile ground for innovation. acs.orgmdpi.com Methodologies such as Suzuki-Miyaura and Buchwald-Hartwig couplings could be adapted for the late-stage functionalization of a pre-formed benzamide (B126) core, allowing for the introduction of the bromo and iodo substituents with high precision. acs.org The development of one-pot multicomponent reactions, which have been successfully applied to the synthesis of related heterocyclic systems like quinazolinones, could also be a target for the efficient assembly of the this compound scaffold. mdpi.com

Rational Design of Derivatives with Enhanced Bioactivity

The benzamide moiety is a well-established pharmacophore present in a wide range of biologically active compounds. The unique halogenation pattern of this compound provides a starting point for the rational design of derivatives with potentially enhanced bioactivity. The bromine and iodine atoms can influence the compound's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which are critical for drug-receptor interactions.

Future research should focus on the systematic structural modification of the this compound core to explore its potential as a scaffold for various therapeutic targets. For example, benzamide derivatives have been investigated as kinase inhibitors. researchgate.net By applying structural simplification or modification strategies, such as replacing or adding functional groups to the phenyl ring or the amide nitrogen, novel derivatives of this compound could be designed to target specific kinases involved in diseases like cancer. researchgate.net

The design process can be guided by established principles of medicinal chemistry, such as isosteric replacements and substituent effects. The introduction of different groups at various positions on the benzamide ring could modulate the electronic and steric properties of the molecule, leading to optimized interactions with biological targets. The synthesis and screening of a library of such derivatives could lead to the discovery of new lead compounds for drug development. mdpi.com

Advanced Spectroscopic and Structural Characterization

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for its development in any application. Advanced spectroscopic and crystallographic techniques can provide detailed insights that are not accessible through routine characterization.

Single-crystal X-ray diffraction is a powerful tool for determining the precise molecular geometry and packing in the solid state. For halogenated compounds like this compound, this technique can reveal the role of halogen bonding and other non-covalent interactions in the crystal lattice. mdpi.comnih.gov Studies on related fluorinated benzamides have shown that halogen substitution can suppress disorder in the crystal structure, leading to more well-defined packing arrangements. acs.org Similar investigations on this compound could provide valuable information for crystal engineering and materials science applications.

In addition to X-ray diffraction, advanced NMR spectroscopic techniques can be employed to study the conformation and dynamics of the molecule in solution. Computational studies, in conjunction with experimental data, can help in the interpretation of spectroscopic results and provide a deeper understanding of the compound's properties. nih.gov

Integration with Computational Drug Discovery

Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of virtual compound libraries and the prediction of their biological activities. nih.gov For a molecule like this compound, where experimental data may be limited, in silico approaches can play a pivotal role in guiding research efforts.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed for a series of this compound derivatives to correlate their structural features with their biological activity. tandfonline.comtandfonline.commdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular docking studies can be employed to predict the binding mode of this compound and its derivatives to specific protein targets. bohrium.commdpi.com This can provide insights into the key interactions responsible for binding and guide the design of more potent and selective inhibitors. Furthermore, molecular dynamics simulations can be used to study the stability of the ligand-protein complex over time. tandfonline.comtandfonline.com The prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties through in silico models is also crucial for the early-stage evaluation of the drug-likeness of these compounds. mdpi.com

Development of New Catalytic Systems

The development of novel catalytic systems is essential for advancing the synthesis and functionalization of complex molecules like this compound. Future research could focus on designing catalysts that offer improved efficiency, selectivity, and sustainability.

For the synthesis of the benzamide core, palladium-catalyzed amidation of aryl halides is a well-established method. semanticscholar.orgacs.org However, there is still room for improvement, particularly in terms of catalyst loading, reaction conditions, and substrate scope. The development of more active and robust palladium catalysts could make the synthesis of this compound more practical and cost-effective.

Beyond synthesis, new catalytic systems can be developed for the selective functionalization of the this compound scaffold. For example, cobalt(III)-catalyzed C-H activation has been shown to be effective for the enantioselective annulation of benzamides. nih.gov The application of such catalysts to this compound could provide access to a range of chiral derivatives with potential applications in asymmetric synthesis and medicinal chemistry. The use of earth-abundant and non-toxic metals as catalysts is also a growing area of interest and could lead to more sustainable synthetic methods. rsc.org

Applications in Materials Science and Crystal Engineering

The presence of both bromine and iodine atoms on the this compound molecule makes it an intriguing candidate for applications in materials science and crystal engineering. Halogen bonding is a directional, non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. acs.org The ability of both bromine and iodine to act as halogen bond donors, with varying strengths, offers a unique opportunity to design complex supramolecular architectures. mdpi.comnih.gov

Future research could explore the co-crystallization of this compound with various halogen bond acceptors to create novel materials with tailored properties. mdpi.com The interplay between halogen bonding and the hydrogen bonding of the amide group could lead to the formation of robust and predictable supramolecular synthons. nih.gov These synthons could be used to construct materials with interesting optical, electronic, or mechanical properties.

The study of aromatic amides as liquid crystals is another potential area of application. researchgate.net The introduction of lateral substituents, such as the bromine atom in this compound, has been shown to depress the melting point of aromatic amides, which is favorable for the formation of liquid crystalline phases. researchgate.net By systematically modifying the structure of this compound, it may be possible to design new thermotropic liquid crystals with useful properties.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-4-iodobenzamide, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : Use 4-iodobenzamide as a starting material, reacting with brominating agents (e.g., NBS or Br₂ in the presence of catalytic Lewis acids like FeCl₃). Monitor reaction progress via TLC or HPLC .

- Optimization : Vary solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometry (1.2–1.5 equivalents of bromine source).

- Validation : Confirm product purity via NMR (¹H/¹³C) and mass spectrometry. Example yields from analogous brominated benzamides range from 65% to 85% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic proton environments (δ ~7.2–8.1 ppm) and carbonyl signals (δ ~168–170 ppm).

- IR spectroscopy : Confirm amide C=O stretch (~1640–1680 cm⁻¹) and halogen presence (C-Br ~550–600 cm⁻¹; C-I ~500–550 cm⁻¹).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 339.87 for C₇H₅BrINO⁻) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT calculations : Use Gaussian or ORCA software to model electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) and transition states for Suzuki-Miyaura coupling .

- Basis sets : Employ B3LYP/6-31G(d) for geometry optimization and LANL2DZ for halogen atoms.

- Validation : Compare computed activation energies with experimental yields (e.g., Pd-catalyzed couplings show higher reactivity at the iodine site vs. bromine) .

Q. How should researchers resolve contradictions in crystallographic data for halogenated benzamides?

- Methodology :

- Refinement tools : Use SHELXL for high-resolution X-ray data to model disorder in halogen positions. Apply restraints for thermal parameters (ADPs) .

- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants to confirm substituent positions).

- Example : In 2-bromo-4-chlorophenylacetonitrile, Br/Cl disorder was resolved using Hirshfeld surface analysis .

Critical Analysis and Pitfalls

- Synthetic Challenges : Competing halogen exchange reactions may occur under prolonged heating; use inert atmospheres to mitigate degradation .

- Data Interpretation : Overlapping NMR signals in dihalogenated aromatics require DEPT or 2D-COSY for unambiguous assignment .

- Ethical Considerations : Adhere to FINER criteria (Feasible, Novel, Ethical) when designing studies involving toxic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。